Serratamolide

Description

Serratomolide has been reported in Serratia marcescens with data available.

exhibits cation specificity in biomembrane transport; structure

Properties

CAS No. |

5285-25-6 |

|---|---|

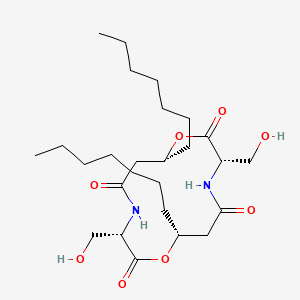

Molecular Formula |

C26H46N2O8 |

Molecular Weight |

514.7 g/mol |

IUPAC Name |

(3S,7R,10S,14R)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone |

InChI |

InChI=1S/C26H46N2O8/c1-3-5-7-9-11-13-19-15-23(31)27-22(18-30)26(34)36-20(14-12-10-8-6-4-2)16-24(32)28-21(17-29)25(33)35-19/h19-22,29-30H,3-18H2,1-2H3,(H,27,31)(H,28,32)/t19-,20-,21+,22+/m1/s1 |

InChI Key |

NMEMNUVHBNAERZ-CZYKHXBRSA-N |

Isomeric SMILES |

CCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)O[C@@H](CC(=O)N[C@H](C(=O)O1)CO)CCCCCCC)CO |

Canonical SMILES |

CCCCCCCC1CC(=O)NC(C(=O)OC(CC(=O)NC(C(=O)O1)CO)CCCCCCC)CO |

Synonyms |

AT514 peptide serratamolide serrawettin W1 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Serratamolide: A Technical Guide to its Discovery, Isolation, and Characterization from Serratia marcescens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serratia marcescens, an opportunistic Gram-negative bacterium, is a known producer of a diverse array of secondary metabolites. Among these is Serratamolide (also known as Serrawettin W1), a cyclic depsipeptide that has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological significance of this compound, offering detailed experimental protocols and data for researchers in the field. This compound is a biosurfactant implicated in various cellular processes of S. marcescens, including swarming motility and hemolysis, and has demonstrated antimicrobial and cytotoxic properties.[1][2][3]

Discovery: Linking Phenotype to Metabolite

The discovery of this compound as a key bioactive molecule was driven by observations of specific phenotypes in Serratia marcescens. Researchers noted that mutations in the swrW gene resulted in a defective hemolysis phenotype.[4] This gene encodes a non-ribosomal peptide synthetase (NRPS), suggesting its involvement in the production of a secondary metabolite responsible for this activity.[2][5] Further genetic screening confirmed that swrW is essential for the hyper-hemolysis observed in crp mutant strains of S. marcescens.[3][6] The loss of swarming motility, a surface-associated group behavior, was also directly linked to mutations in the swrW gene.[2][5] These genetic findings strongly indicated that a product of the SwrW enzyme was responsible for both swarming and hemolytic capabilities.

Isolation and Purification of this compound

The following protocols detail the methodology for the extraction and purification of this compound from Serratia marcescens cultures.

Experimental Protocol: Extraction and Purification

-

Bacterial Culture:

-

Culture Serratia marcescens strains (e.g., a swrW mutant expressing swrW from an arabinose-inducible plasmid) in Luria-Bertani (LB) medium.[2] For large-scale isolation, use a 1 L culture volume.[2]

-

Incubate the culture at 30°C for 18-20 hours.[6]

-

If using an inducible expression system, add the inducer (e.g., 0.2% v/v L-arabinose) to the culture.[2]

-

-

Harvesting and Extraction:

-

Pellet the bacterial cells by centrifugation.

-

Extract the resulting supernatant with an equal volume of ethyl acetate (e.g., 1 L supernatant with 1 L ethyl acetate).[2][4] For smaller cultures (10 ml), the supernatant can be extracted twice with 5 ml of ethyl acetate.[6]

-

Combine the organic phases and evaporate the ethyl acetate in vacuo to obtain the crude residue.[2][6]

-

-

Purification:

-

Dissolve the crude residue in methanol.[6]

-

Subject the dissolved residue to preparative High-Performance Liquid Chromatography (HPLC) for purification.[2][4] A Dionex preparative HPLC system has been successfully used for this purpose.[2][6]

-

Monitor the elution profile and collect the fraction corresponding to this compound. Comparative HPLC analysis of extracts from wild-type and swrW mutant strains can identify the correct peak.[2][7]

-

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation

Confirmation of the isolated compound's identity as this compound is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Experimental Protocol: Structure Verification

-

High-Resolution Mass Spectrometry (HR-MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Biological Activity Confirmation:

Techniques for Structure Elucidation

Caption: Analytical workflow for the structural confirmation of this compound.

Quantitative Data Summary

This compound exhibits potent biological activity at specific concentrations and its production is quantifiable through phenotypic assays.

| Parameter | Organism/Cell Line | Method/Assay | Result | Reference |

| Hemolytic Activity | Sheep Red Blood Cells | Agar well diffusion | Clear zones of hemolysis at 1 mg/mL | [2][7] |

| Murine Red Blood Cells | Lysis in solution | Complete lysis in <10 seconds at 20.8 µg/mL | [6] | |

| Cytotoxicity | Human Airway Epithelial Cells (A549) | Alamar Blue Viability Dye | Dose-dependent cytotoxicity >12.5 µg/mL | [6] |

| Human Corneal Limbal Epithelial Cells (HCLE) | Alamar Blue Viability Dye | Dose-dependent cytotoxicity >12.5 µg/mL | [6] | |

| Surfactant Production | S. marcescens WT | Surfactant zone measurement | 2.2 ± 0.9 mm | [2][6] |

| S. marcescens crp mutant | Surfactant zone measurement | 9.0 ± 2.0 mm (Significantly larger) | [2][6] | |

| S. marcescens swrW mutant | Surfactant zone measurement | Zone completely eliminated | [2] |

Biosynthesis and Regulation

The biosynthesis of this compound is dependent on the swrW gene.[1][2] The expression of this gene is controlled by a complex regulatory network. Genetic studies have revealed that the cAMP receptor protein (CRP) and the transcription factor HexS act as negative regulators of swrW expression.[2][5] Consequently, mutations in crp or hexS lead to an overproduction of this compound, resulting in a hyper-hemolytic phenotype and increased surfactant zones.[2][6] Conversely, the transcription factor PigP has been identified as a positive regulator of this compound synthesis.[5]

Regulatory Pathway of this compound Biosynthesis

Caption: Regulatory network controlling swrW expression and this compound production.

Conclusion

This compound is a significant bioactive secondary metabolite from Serratia marcescens, whose discovery was facilitated by linking distinct hemolytic and swarming phenotypes to the swrW gene. The protocols outlined in this guide provide a robust framework for the successful isolation, purification, and structural confirmation of this potent amino-lipid. Understanding the quantitative aspects of its biological activity and the intricate regulatory network governing its biosynthesis is crucial for harnessing its potential in drug development and biotechnological applications. The methodologies and data presented herein serve as a comprehensive resource for researchers aiming to explore the multifaceted nature of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. A Serratia marcescens PigP Homolog Controls Prodigiosin Biosynthesis, Swarming Motility and Hemolysis and Is Regulated by cAMP-CRP and HexS | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]

The Role of the swrW Gene in Serratamolide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the swrW gene's pivotal role in the biosynthesis of serratamolide, a bioactive cyclic lipopeptide produced by Serratia marcescens. This compound, also known as serrawettin W1, has garnered significant interest for its diverse biological activities, including antimicrobial, hemolytic, and swarming motility functions. Understanding the genetic and molecular mechanisms underpinning its synthesis is crucial for harnessing its therapeutic potential. This document details the function of the swrW gene, the regulation of its expression, quantitative data on its impact on production, and detailed experimental protocols for its study.

The Biochemical Role of the SwrW Protein

The swrW gene encodes a uni-modular non-ribosomal peptide synthetase (NRPS) that is the central enzyme in the biosynthesis of this compound.[1][2][3] Genetic analyses of this compound-deficient mutants of S. marcescens have unequivocally identified swrW as the synthetase responsible for its production.[1] Homology analyses of the SwrW protein have revealed the presence of characteristic NRPS domains: a condensation (C) domain, an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a thioesterase (TE) domain.[1][4]

The SwrW NRPS functions as a protein template to assemble this compound from its constituent precursors. The adenylation domain is responsible for the selection and activation of L-serine. The biosynthesis of this compound is thought to proceed through the condensation of two molecules of serratamic acid (D-3-hydroxydecanoyl-L-serine). The thioesterase domain is likely involved in the final cyclization and release of the this compound molecule.

The significance of swrW is underscored by the fact that its mutation leads to a complete loss of this compound production, which in turn affects various phenotypes of S. marcescens, including swarming motility and hemolytic activity.[5][6]

Quantitative Impact of swrW on this compound Production

The functional necessity of the swrW gene is quantitatively demonstrated by the significant impact its presence and regulation have on the production of this compound. This is often indirectly measured by observing this compound-dependent phenotypes, such as the formation of surfactant zones on agar plates.

| Genotype | Phenotype | Surfactant Zone Diameter (mm) | Reference |

| Wild-Type (WT) | Baseline this compound production | 2.2 ± 0.9 | [6] |

| crp Mutant | Increased this compound production | 9.0 ± 2.0 | [6] |

| swrW Mutant | No this compound production | 0 | [6] |

| crp swrW Double Mutant | No this compound production | 0 | [6] |

These data clearly illustrate that while regulatory genes like crp modulate the level of this compound production, the swrW gene is absolutely required for its synthesis.[6]

Signaling Pathways and Biosynthetic Workflow

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the SwrW NRPS. The following diagram illustrates the key domains of the SwrW protein and their proposed roles in the synthesis of this compound.

Caption: this compound biosynthesis pathway mediated by the SwrW NRPS.

Regulatory Network of swrW Expression

The expression of the swrW gene is tightly controlled by a network of transcriptional regulators, which in turn dictates the level of this compound production.

Caption: Regulatory network controlling swrW gene expression.

Experimental Protocols

swrW Gene Knockout via Transposon Mutagenesis

This protocol outlines a general method for creating a swrW knockout mutant using random transposon mutagenesis, a technique instrumental in identifying the gene's function.

Materials:

-

Serratia marcescens recipient strain

-

E. coli donor strain carrying a transposon delivery vector (e.g., a suicide plasmid with a mini-Tn5 transposon)

-

Luria-Bertani (LB) agar and broth

-

Appropriate antibiotics for selection of donor, recipient, and transconjugants

-

Glass beads or cell spreader

-

Incubator

Procedure:

-

Prepare Cultures: Grow overnight cultures of the S. marcescens recipient and the E. coli donor strain in LB broth with appropriate antibiotics at their optimal temperatures (e.g., 30°C for S. marcescens and 37°C for E. coli).

-

Conjugation:

-

Mix 1 ml of the donor and recipient cultures in a microfuge tube.

-

Centrifuge the mixture to pellet the cells, and discard the supernatant.

-

Resuspend the cell pellet in a small volume of LB broth (e.g., 50 µl) and spot the mixture onto an LB agar plate.

-

Incubate the plate at a permissive temperature for conjugation (e.g., 30°C) for 4-6 hours.

-

-

Selection of Mutants:

-

After incubation, resuspend the bacterial growth from the conjugation spot in 1 ml of LB broth.

-

Plate serial dilutions of the cell suspension onto LB agar plates containing antibiotics to select for S. marcescens that have received the transposon and to counter-select against the E. coli donor.

-

Incubate the plates at 30°C until colonies appear.

-

-

Screening for swrW Mutants:

-

Screen the resulting colonies for the desired phenotype, which in this case would be a loss of swarming motility or hemolysis.

-

Confirm the location of the transposon insertion in the swrW gene by arbitrary PCR or other molecular techniques.

-

Complementation of the swrW Mutant

This protocol describes how to genetically complement a swrW mutant to confirm that the observed phenotype is due to the inactivation of the swrW gene.

Materials:

-

swrW mutant strain of S. marcescens

-

A broad-host-range expression vector (e.g., pBBR1-based plasmid)

-

Wild-type S. marcescens genomic DNA

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli for cloning

-

Electroporator and cuvettes

-

LB agar and broth with appropriate antibiotics

-

Inducer for the expression vector promoter (e.g., L-arabinose for a PBAD promoter)

Procedure:

-

Cloning of swrW:

-

Amplify the full-length swrW gene from wild-type S. marcescens genomic DNA using PCR with primers that add appropriate restriction sites.

-

Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the swrW gene into the digested vector.

-

Transform the ligation mixture into competent E. coli and select for colonies containing the plasmid.

-

Verify the correct insertion of the swrW gene by restriction digest and DNA sequencing.

-

-

Transformation into swrW Mutant:

-

Introduce the confirmed complementation plasmid (and an empty vector control) into the swrW mutant strain of S. marcescens via electroporation or conjugation.

-

Select for transformants on LB agar containing the appropriate antibiotics.

-

-

Phenotypic Analysis:

-

Test the complemented swrW mutant (and the empty vector control) for the restoration of the wild-type phenotype (e.g., swarming motility or hemolysis) on appropriate media.

-

If using an inducible promoter, perform the assay in the presence and absence of the inducer. Restoration of the phenotype only in the presence of the inducer confirms that the phenotype is due to the expression of swrW.[5]

-

Extraction and Quantification of this compound by HPLC

This protocol provides a general method for the extraction and quantification of this compound from S. marcescens cultures using High-Performance Liquid Chromatography (HPLC).

Materials:

-

S. marcescens culture grown in a suitable liquid medium

-

Ethyl acetate or other suitable organic solvent

-

Centrifuge and tubes

-

Rotary evaporator or nitrogen stream for solvent evaporation

-

HPLC system with a C18 reverse-phase column and a UV or mass spectrometer detector

-

Methanol, acetonitrile, and purified water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound standard (if available)

Procedure:

-

Extraction:

-

Grow S. marcescens in liquid culture to the desired growth phase.

-

Centrifuge the culture to pellet the cells. The this compound can be extracted from the supernatant.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Repeat the extraction two to three times.

-

Pool the organic phases and evaporate the solvent to dryness.

-

-

Sample Preparation:

-

Resuspend the dried extract in a small, known volume of a suitable solvent, such as methanol.

-

Filter the resuspended sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the components of the extract using a C18 column with a gradient of water/acetonitrile or water/methanol, often with a small amount of TFA (e.g., 0.1%) in the mobile phase.

-

Detect the this compound peak by monitoring the absorbance at a suitable wavelength (e.g., around 210 nm) or by mass spectrometry, looking for the characteristic m/z of this compound.[7]

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

-

Conclusion

The swrW gene is a cornerstone in the production of this compound in Serratia marcescens. As a uni-modular non-ribosomal peptide synthetase, it represents a fascinating example of microbial secondary metabolite biosynthesis. The intricate regulation of its expression by a network of transcription factors highlights the complex control mechanisms governing the production of this bioactive compound. For researchers in drug discovery and development, a thorough understanding of the swrW gene and its protein product is essential for any efforts to engineer strains for enhanced this compound production or to synthesize novel derivatives with improved therapeutic properties. The experimental protocols provided herein offer a foundational framework for the genetic and chemical investigation of this important biosynthetic pathway.

References

- 1. Serratia marcescens gene required for surfactant serrawettin W1 production encodes putative aminolipid synthetase belonging to nonribosomal peptide synthetase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. academicjournals.org [academicjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Antimicrobial Potential of Serratamolide: A Technical Guide for Researchers

An In-depth Examination of the Antimicrobial Properties of Serratamolide Against Pathogenic Bacteria

Introduction

This compound, a cyclic depsipeptide biosurfactant produced by various species of the genus Serratia, notably Serratia marcescens, has garnered significant interest within the scientific community for its broad-spectrum antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, with a focus on its efficacy against pathogenic bacteria. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. This document synthesizes available quantitative data, details experimental protocols for antimicrobial testing, and visualizes the underlying molecular mechanisms and experimental workflows.

This compound, also known as serrawettin W1, is a small cyclic amino-lipid whose biosynthesis is linked to the swrW gene in S. marcescens.[1] Beyond its role in microbial pathogenesis, including hemolytic activity and swarming motility, this compound has demonstrated significant inhibitory effects against a range of microorganisms, including prokaryotes and fungi.[2][3]

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound and its derivatives has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the available data, offering a comparative view of its activity spectrum.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound A and its Analogs against Rapidly Growing Mycobacteria

Data presented in this table is derived from a study by Dwivedi et al. (2008), where this compound A and five related compounds were isolated and tested for their antimycobacterial properties.[1] It is noteworthy that in this particular study, the tested this compound compounds did not exhibit inhibitory activity against other human pathogenic Gram-positive and Gram-negative bacteria.[2]

| Compound | Mycobacterium diernhoferi | Mycobacterium phlei | Mycobacterium smegmatis |

| This compound A (C10/C10) | >100 µg/mL | >100 µg/mL | >100 µg/mL |

| This compound Analog (C10/C12:1) | 50 µg/mL | 100 µg/mL | 100 µg/mL |

| This compound Analog (C10/C12) | 50 µg/mL | 100 µg/mL | 100 µg/mL |

| This compound Analog (C10/C11) | 100 µg/mL | >100 µg/mL | >100 µg/mL |

| This compound Analog (C10/C9) | 100 µg/mL | >100 µg/mL | >100 µg/mL |

| This compound Analog (C10/C8) | 100 µg/mL | >100 µg/mL | >100 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the evaluation of this compound's antimicrobial properties.

Purification of this compound from Serratia marcescens

A robust method for obtaining purified this compound is essential for accurate antimicrobial susceptibility testing. The following protocol is a generalized representation of methods described in the literature.[4]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.[5][6][7][8][9]

Mechanism of Antimicrobial Action

While the precise molecular interactions are still under investigation, the prevailing hypothesis is that this compound exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. As a lipopeptide biosurfactant, its amphipathic nature allows it to interact with and insert into the lipid bilayer of bacterial membranes. This interaction is thought to lead to membrane destabilization, pore formation, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.

Conclusion and Future Directions

This compound exhibits notable antimicrobial properties, particularly against certain mycobacterial species. Its mode of action, presumed to be the disruption of bacterial cell membranes, presents an attractive target for the development of new antimicrobial therapies, especially in an era of growing antibiotic resistance.

Future research should focus on several key areas:

-

Broad-Spectrum Efficacy: A systematic evaluation of this compound's MIC against a wider panel of clinically relevant pathogenic bacteria is warranted to fully delineate its spectrum of activity.

-

Mechanism of Action: More detailed molecular studies are needed to elucidate the precise interactions between this compound and the bacterial membrane, including the specific lipid targets and the architecture of the resulting pores or membrane lesions.

-

Synergistic Potential: Investigating the synergistic effects of this compound with existing antibiotics could reveal novel combination therapies that enhance efficacy and combat resistance.

-

Toxicity and Selectivity: A thorough assessment of its toxicity profile and selectivity for microbial over mammalian cells is crucial for its potential therapeutic development.

This technical guide provides a foundational understanding of the antimicrobial properties of this compound. It is hoped that the information and protocols presented herein will facilitate further research into this promising natural product and accelerate the development of new strategies to combat pathogenic bacteria.

References

- 1. Antimycobacterial serratamolides and diacyl peptoglucosamine derivatives from Serratia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Susceptibility of Mycobacterium abscessus to antimycobacterial drugs in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Serratia type pore forming toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of bacterial surface layer proteins with lipid membranes: synergysm between surface charge density and chain packing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific and Selective Peptide-Membrane Interactions Revealed Using Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PsrA is a novel regulator contributes to antibiotic synthesis, bacterial virulence, cell motility and extracellular polysaccharides production in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

Serratamolide: A Technical Guide to its Cytotoxic Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serratamolide, a cyclic depsipeptide produced by the bacterium Serratia marcescens, has emerged as a promising natural compound with potent cytotoxic effects against various cancer cell lines. Designated also as AT514, this molecule induces cell cycle arrest and apoptosis through the intrinsic mitochondrial pathway, making it a subject of significant interest in oncology research and drug development. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, detailing its impact on cancer cell viability, the underlying molecular mechanisms, and the experimental protocols to evaluate its efficacy.

Quantitative Analysis of Cytotoxic Activity

This compound exhibits a dose-dependent cytotoxic effect on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic potency, have been determined for several cell lines, as summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Adenocarcinoma (p53 wild-type) | 11.5 | [1] |

| T-47D | Breast Ductal Carcinoma (p53 mutant) | 8.2 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma (p53 mutant) | 5.6 | [1] |

| HeLa | Cervical Adenocarcinoma | 7.4 | [1] |

| A-549 | Lung Carcinoma | 9.8 | [1] |

Table 1: IC50 values of this compound (AT514) in various human cancer cell lines after 72 hours of treatment.

In addition to the cancer cell lines listed above, this compound has also demonstrated cytotoxicity against human airway epithelial cells (A-549) and human corneal limbal epithelial cells (HCLE) at a concentration of 50 µg/mL.[2][3][4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound's cytotoxic activity is primarily mediated through the induction of apoptosis and cell cycle arrest. The molecular mechanism is independent of the p53 tumor suppressor protein status, suggesting its potential efficacy in a broad spectrum of cancers, including those with p53 mutations.[1]

Intrinsic Apoptotic Pathway

This compound triggers the mitochondrial-mediated (intrinsic) pathway of apoptosis. This is characterized by the following key events:

-

Mitochondrial Disruption: this compound is thought to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization.[1]

-

Cytochrome c and AIF Release: The disruption of the mitochondrial membrane results in the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the intermembrane space into the cytoplasm.[1]

-

Caspase Activation: Cytoplasmic cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases such as caspase-3. This compound has been shown to activate caspases 2, 3, 8, and 9.[1]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

References

- 1. Cell cycle arrest and proapoptotic effects of the anticancer cyclodepsipeptide this compound (AT514) are independent of p53 status in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Role of Serratamolide in Bacterial Swarming Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swarming motility is a sophisticated, coordinated multicellular behavior that allows bacteria to rapidly colonize surfaces, contributing to their virulence and antibiotic resistance. In the opportunistic pathogen Serratia marcescens, this process is critically dependent on the production of biosurfactants that reduce surface tension, enabling the collective movement of flagellated cells. This technical guide provides an in-depth examination of serratamolide (also known as serrawettin W1), a key cyclic lipodepsipeptide biosurfactant, and its central function in facilitating swarming motility. We will explore the genetic basis of its synthesis, the intricate regulatory networks that control its expression, quantitative effects on motility, and detailed protocols for key experimental assays.

This compound: A Key Facilitator of Surface Translocation

This compound is a small, cyclic amino-lipid biosurfactant produced by many strains of Serratia marcescens.[1] Its primary role in swarming is to act as a wetting agent. By reducing the surface tension of the thin layer of liquid on the agar surface, it allows the collective force generated by the bacteria's rotating flagella to overcome surface friction and propel the colony outward.[1][2]

The biosynthesis of this compound is catalyzed by the non-ribosomal peptide synthetase (NRPS) encoded by the swrW gene .[1][3] Strains with mutations in the swrW gene are deficient in this compound production and, consequently, are unable to swarm.[4][5] This swarming defect can be chemically complemented by the external application of purified this compound, confirming its direct role in surface motility.[4][6]

The Regulatory Network Governing this compound Production

The expression of swrW and the subsequent production of this compound are tightly controlled by a complex network of transcriptional regulators and signaling systems, which integrate environmental cues like temperature, cell density, and nutrient availability.

Key Regulatory Components:

-

Negative Regulators:

-

HexS: A LysR-family transcriptional regulator that directly binds to the swrW promoter to inhibit its transcription.[1] Mutants lacking hexS exhibit a hyper-swarming phenotype due to the overproduction of this compound.[3][4]

-

CRP (cAMP-Receptor Protein): This global regulator of catabolite repression indirectly inhibits swrW expression.[1] Mutants in the cAMP-CRP pathway show increased this compound production and hemolysis.[4]

-

RssAB Two-Component System: This system acts as a negative regulator of swarming, particularly at elevated temperatures (e.g., 37°C).[7][8] It represses the flagellar master operon flhDC and also negatively regulates the production of biosurfactants like serrawettin.[9][10]

-

-

Positive Regulators:

-

PigP: This transcriptional regulator has been identified as a positive regulator of this compound production, acting upstream in the regulatory cascade.[1]

-

Quorum Sensing (SwrI/R): The acyl-homoserine lactone (AHL)-dependent quorum sensing system, primarily the SwrI/SwrR system, is crucial for integrating cell-density information to coordinate the expression of swarming-related genes, including those for biosurfactant production.[11][12][13]

-

The interplay of these regulators allows S. marcescens to precisely control the energy-intensive process of this compound synthesis, ensuring it occurs only when conditions are favorable for surface colonization.

References

- 1. A Serratia marcescens PigP Homolog Controls Prodigiosin Biosynthesis, Swarming Motility and Hemolysis and Is Regulated by cAMP-CRP and HexS | PLOS One [journals.plos.org]

- 2. A field guide to bacterial swarming motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. The RssAB Two-Component Signal Transduction System in Serratia marcescens Regulates Swarming Motility and Cell Envelope Architecture in Response to Exogenous Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Swarming Motility and flhDCSm Expression by RssAB Signaling in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of swarming motility and flhDC(Sm) expression by RssAB signaling in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Quorum sensing-regulated functions of Serratia marcescens are reduced by eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quorum Sensing-Controlled Biofilm Development in Serratia liquefaciens MG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quorum sensing-regulated functions of Serratia marcescens are reduced by eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

Serratamolide: A Comprehensive Technical Guide to its Natural Variants and Derivatives for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serratamolide, a cyclodepsipeptide produced by the bacterium Serratia marcescens, has garnered significant attention in the scientific community for its diverse and potent biological activities. These include promising anticancer, antimicrobial, and hemolytic properties. This technical guide provides an in-depth overview of this compound, its naturally occurring variants, and the current landscape of its synthetic derivatives. We present a detailed analysis of its mechanism of action, focusing on key signaling pathways, and provide comprehensive experimental protocols for its isolation and biological evaluation. This document aims to serve as a critical resource for researchers engaged in the exploration of this compound and its analogues for therapeutic applications.

Introduction to this compound (Serrawettin W1)

This compound, also known as Serrawettin W1 or AT514, is a cyclic depsipeptide that consists of two alternating units of L-serine and 3-hydroxydecanoic acid linked by ester and amide bonds. Its production by Serratia marcescens is dependent on the swrW gene, which encodes a non-ribosomal peptide synthetase.[1][2][3] this compound's unique structure is the basis for its wide range of biological activities, making it a molecule of significant interest for drug development.

The primary biological activities of this compound include:

-

Anticancer Activity: It induces cell cycle arrest and apoptosis in a variety of human cancer cell lines, with IC50 values reported to be in the low micromolar range (5.6 to 11.5 µM).[4]

-

Antimicrobial Activity: this compound has demonstrated inhibitory effects against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

-

Hemolytic and Cytotoxic Activity: It is known to be a potent hemolytic agent, capable of lysing red blood cells.[5][6] Additionally, it exhibits cytotoxicity against various human cell lines, such as airway (A549) and corneal (HCLE) epithelial cells.[7]

Natural Variants of this compound

The genus Serratia produces a family of related lipopeptides known as serrawettins. Besides this compound (Serrawettin W1), other natural variants, primarily Serrawettin W2 and W3, have been identified. These variants differ in their amino acid composition and the nature of their fatty acid side chains. Recent metabolomics and genomics studies have revealed a large family of Serrawettin W2 analogues.[4][8][9]

Serrawettin W2 and W3 Analogues

Serrawettin W2 is a cyclic lipopeptide typically composed of a five-amino-acid sequence and a C10 fatty acid.[10] Extensive research has identified numerous analogues with variations in the fatty acid chain length (C8, C10, C12, and C12:1) and in the amino acid residues at specific positions.[4][8] It is now believed that Serrawettin W3 is also an analogue belonging to the diverse W2 family.[4][8] Some of these natural variants have been shown to possess antibacterial and cytotoxic activities.

| Compound/Variant Name | Source Organism | Core Structure | Noteworthy Biological Activity | Reference(s) |

| This compound (Serrawettin W1) | Serratia marcescens | cyclo(D-3-hydroxydecanoyl-L-seryl)2 | Anticancer (IC50: 5.6-11.5 µM); Anti-MRSA; Hemolytic | [1][4] |

| Serrawettin W2 Analogue (Cpd 6) | Serratia marcescens NP2 | cyclo(C10-D-Leu-L-Ser-L-Thr-D-Phe-L-Val ) | Antibacterial against Enterococcus faecium | [4][8] |

| Serrawettin W2 Analogue (Cpd 11) | Serratia marcescens NP2 | cyclo(C10-D-Leu-L-Ser-L-Thr-D-Tyr -L-Ile ) | Antibacterial against Enterococcus faecium | [4][8] |

| Serrawettin W3 (Putative) | Serratia marcescens | cyclo(C10-Leu-Ser-Thr-Leu/Ile-Val) | Surface-active exolipid | [4][8][10] |

| Sefopeptide C | Serratia fonticola DSM 4576 | New Serrawettin W2 analogue | Moderate cytotoxic activity against acute promyelocytic leukemia NB4 cells | [1][11] |

| Various W2 Analogues | Serratia marcescens NP2 | Varying fatty acid (C8, C10, C12, C12:1) and amino acids (Phe, Tyr, Trp, Leu/Ile, Val) | Family of over 20 identified analogues with potential for diverse biological activities | [4][8][9] |

Synthetic Derivatives and Structure-Activity Relationship (SAR)

The total synthesis of this compound has been a subject of academic interest, providing a means to confirm its structure and enabling access to this natural product through chemical methods. However, the exploration of synthetic derivatives of this compound through systematic chemical modifications to establish a clear structure-activity relationship (SAR) is an area with limited published literature.

The development of this compound analogues could lead to compounds with improved therapeutic indices, such as enhanced anticancer potency, reduced hemolytic activity, or a broadened antimicrobial spectrum. This represents a significant opportunity for future research in medicinal chemistry and drug discovery. Key areas for exploration could include:

-

Modification of the fatty acid chains to influence lipophilicity and membrane interaction.

-

Substitution of the serine residues to alter hydrogen bonding capabilities and conformational stability.

-

Ring-size modification to impact the molecule's overall topology and receptor binding.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the induction of apoptosis. This programmed cell death is initiated via the mitochondrial (intrinsic) pathway and appears to be independent of the p53 tumor suppressor status of the cancer cells, which is a significant advantage for a potential chemotherapeutic agent.[4] Furthermore, there is evidence to suggest that this compound interferes with pro-survival signaling pathways, such as the Akt/NF-κB pathway.[10]

Intrinsic Apoptosis Pathway

This compound triggers a cascade of events within the cancer cell, leading to its demise. This process involves the disruption of mitochondrial integrity, the activation of caspase enzymes, and the eventual cleavage of key cellular components.

Caption: this compound-induced intrinsic apoptosis pathway.

Interference with Pro-Survival Signaling

The Akt/NF-κB pathway is a critical signaling axis that promotes cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound can reduce the survival signaling in cancer cells, making them more susceptible to apoptosis.

Caption: this compound's interference with the Akt/NF-κB survival pathway.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from Serratia marcescens culture.

References

- 1. Genome-driven discovery of new serrawettin W2 analogues from Serratia fonticola DSM 4576 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a hemolytic factor produced by Serratia marcescens [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Metabolomics and Genomics Approach for the Discovery of Serrawettin W2 Lipopeptides from Serratia marcescens NP2 - figshare - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Genome-driven discovery of new serrawettin W2 analogues from Serratia fonticola DSM 4576 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Pioneering Routes to a Bioactive Cyclodepsipeptide: A Detailed Look at the Chemical Synthesis of Serratamolide

For Immediate Release

[City, State] – [Date] – Serratamolide, a cyclic depsipeptide produced by the bacterium Serratia marcescens, has garnered significant interest in the scientific community for its diverse biological activities, including its role as a virulence factor and its potential as an antimicrobial agent. This application note provides a detailed overview of the seminal chemical syntheses of this compound, offering valuable protocols and insights for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a 14-membered cyclodepsipeptide composed of two molecules of L-serine and two molecules of D-3-hydroxydecanoic acid linked by alternating ester and amide bonds. Its unique structure, first elucidated by Wasserman and colleagues in 1962, has presented a compelling target for total synthesis, providing a platform to develop and validate new synthetic methodologies. The early total syntheses by Shemyakin et al. and Hassall et al. in the 1960s laid the foundational groundwork for the chemical construction of this important natural product.

Synthetic Strategies: A Historical Perspective

The initial total syntheses of this compound established a general strategy that involves the synthesis of a linear precursor containing the four constituent building blocks, followed by a crucial macrolactonization step to form the cyclic structure. Two key approaches from the 1960s are detailed below.

The Shemyakin Synthesis (1967)

The approach by Shemyakin and his team focused on the stepwise assembly of the linear tetra-depsipeptide precursor, followed by cyclization. A key feature of their strategy was the use of protecting groups to control the reactivity of the functional groups during the coupling reactions.

The Hassall Synthesis (1964)

Hassall and his collaborators pursued a similar strategy of assembling a linear precursor. Their work on the synthesis of O,O'-diacetylthis compound also provided valuable insights into the cyclization of the depsipeptide chain.

Comparative Summary of Synthetic Methods

To facilitate a clear comparison of the key synthetic achievements, the following table summarizes the quantitative data from the pioneering syntheses of this compound and its derivatives.

| Synthesis | Key Intermediate | Cyclization Method | Overall Yield | Reference |

| Shemyakin et al. (1967) | Linear tetra-depsipeptide | Activated ester method | Not explicitly stated in abstract | [Shemyakin, 1967] |

| Hassall et al. (1964) | Linear di-depsipeptide for dimerization | Not specified in abstract | Not explicitly stated in abstract | [Hassall, 1964] |

Note: Detailed yield information from the original publications is pending full-text analysis.

Experimental Protocols

The following protocols are based on the general strategies reported in the seminal literature and represent the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of the Linear Depsipeptide Precursor (Shemyakin Approach)

Objective: To synthesize the linear tetra-depsipeptide precursor of this compound.

Materials:

-

N-benzyloxycarbonyl-L-serine (Z-L-Ser)

-

D-3-hydroxydecanoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Pyridine

-

Appropriate solvents (e.g., dichloromethane, ethyl acetate)

-

Reagents for deprotection (e.g., H2, Pd/C)

Procedure:

-

Esterification: Couple Z-L-Ser with D-3-hydroxydecanoic acid using DCC in the presence of pyridine to form the di-depsipeptide.

-

Deprotection: Remove the benzyloxycarbonyl (Z) group from the N-terminus of the di-depsipeptide via hydrogenolysis.

-

Peptide Coupling: Couple the deprotected di-depsipeptide with another molecule of Z-L-Ser-D-3-hydroxydecanoic acid di-depsipeptide using DCC.

-

Final Deprotection: Remove the N-terminal Z-group to yield the linear tetra-depsipeptide precursor.

Protocol 2: Macrolactonization to form this compound

Objective: To cyclize the linear tetra-depsipeptide precursor to form this compound.

Materials:

-

Linear tetra-depsipeptide precursor

-

High-dilution apparatus

-

Activating agent for the carboxylic acid (e.g., a water-soluble carbodiimide or conversion to an active ester)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

Activation: Activate the C-terminal carboxylic acid of the linear precursor. This can be achieved by forming an active ester (e.g., p-nitrophenyl ester) or using a coupling agent in situ.

-

Cyclization under High Dilution: Slowly add a solution of the activated linear precursor to a large volume of refluxing solvent over an extended period (typically several hours) to favor intramolecular cyclization over intermolecular polymerization.

-

Purification: After the reaction is complete, remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies for obtaining this compound.

Caption: General synthetic workflow for this compound.

Caption: Shemyakin's synthetic approach to this compound.

Conclusion and Future Directions

The pioneering total syntheses of this compound by Shemyakin and Hassall were landmark achievements in natural product synthesis. These early works not only confirmed the structure of this complex molecule but also provided robust strategies for the construction of cyclic depsipeptides. Modern synthetic methods, including more efficient coupling reagents and advanced strategies for macrolactonization, have the potential to improve the efficiency and scalability of this compound synthesis. Further research in this area could lead to the development of novel analogs with enhanced biological activity and improved pharmacokinetic properties, opening new avenues for therapeutic applications.

Troubleshooting & Optimization

Technical Support Center: Maximizing Serratamolide Production in Serratia marcescens

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield of Serratamolide, a bioactive cyclic lipopeptide, from Serratia marcescens.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

| Problem | Possible Causes | Recommended Solutions |

| Low or No this compound Yield | Inappropriate S. marcescens strain. | Ensure you are using a strain known to produce this compound. The swrW gene is essential for its biosynthesis and can be screened for via PCR.[1][2] |

| Suboptimal culture conditions (medium, pH, temperature). | Start with a standard medium like Luria-Bertani (LB) broth. Systematically optimize parameters such as carbon and nitrogen sources, pH, and temperature. While optimal conditions for prodigiosin production (another secondary metabolite) are reported around pH 7 and 28-30°C, these may need to be adjusted specifically for this compound.[3][4][5][6][7] | |

| Insufficient aeration or improper agitation speed. | Ensure adequate aeration by using baffled flasks and optimizing the shaking speed (e.g., 150-200 rpm). | |

| Incorrect incubation time for secondary metabolite production. | Perform a time-course experiment to determine the optimal harvest time. This compound is a secondary metabolite, so production often peaks in the late logarithmic or stationary phase of growth. | |

| Inconsistent this compound Yields Between Batches | Variability in inoculum preparation. | Standardize your inoculum preparation by using a consistent volume of a culture at a specific optical density. |

| Inconsistent media preparation. | Prepare media components accurately and consistently. Use high-quality reagents. | |

| Genetic instability of the production strain. | Periodically re-streak your S. marcescens strain from a glycerol stock to maintain genetic integrity. | |

| Difficulty in Extracting or Detecting this compound | Inefficient extraction method. | Use a solvent extraction method with ethyl acetate, which has been shown to be effective for this compound.[2] Ensure the pH of the culture supernatant is optimized for extraction. |

| Low sensitivity of detection method. | Use a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) for quantification.[1][8][9] | |

| Degradation of this compound post-extraction. | Store extracts at low temperatures and minimize exposure to light and air to prevent degradation. |

Frequently Asked Questions (FAQs)

Q1: Which genes are crucial for this compound production? A1: The swrW gene, which encodes a non-ribosomal peptide synthetase, is essential for the biosynthesis of this compound.[1][10]

Q2: How can I genetically engineer Serratia marcescens to increase this compound yield? A2: Several genetic strategies can be employed:

-

Overexpression of swrW : Introducing a multicopy plasmid containing the swrW gene under the control of an inducible promoter can significantly increase production.[10][11]

-

Deletion of negative regulators : Mutating or knocking out the hexS or crp genes, which are transcriptional inhibitors of swrW, has been shown to elevate this compound production.[1][10][11][12]

Q3: What is the regulatory pathway for this compound synthesis? A3: The cAMP-CRP complex and the transcription factor HexS are known negative regulators of swrW expression. Therefore, disrupting their function can lead to an increase in this compound biosynthesis.[1][12][13]

Q4: What is a standard medium for cultivating S. marcescens for this compound production? A4: Luria-Bertani (LB) medium is commonly used for the cultivation of S. marcescens for this compound production.[10] The composition is typically 10 g/L tryptone, 5 g/L yeast extract, and 5 g/L NaCl. However, for optimized production, media composition can be further investigated.

Q5: At what stage of bacterial growth is this compound production maximal? A5: As a secondary metabolite, this compound is typically produced during the late exponential and stationary phases of growth. A time-course study is recommended to determine the optimal harvest time for your specific strain and conditions.

Quantitative Data on Genetic Modifications

The following table summarizes the reported effects of genetic modifications on this compound production, often measured by the size of the surfactant zone, which correlates with the amount of biosurfactant produced.

| Genetic Modification | Strain Background | Effect on this compound Production | Reference |

| Mutation of crp | S. marcescens CMS376 | Significant increase in surfactant zone size (9.0 ± 2.0 mm vs. 2.2 ± 0.9 mm for wild-type). | [10] |

| Mutation of hexS | S. marcescens | Significant increase in surfactant zone size (13.4 ± 1.1 mm vs. wild-type). | [1] |

| Multicopy expression of swrW | S. marcescens | Increased hemolysis, indicative of higher this compound production. | [10][11] |

Experimental Protocols

Protocol 1: Genetic Modification - swrW Overexpression

This protocol describes the overexpression of the swrW gene in S. marcescens using an arabinose-inducible plasmid.

-

Amplification of swrW : Amplify the open reading frame (ORF) of the swrW gene from S. marcescens genomic DNA using PCR with appropriate primers.

-

Vector Preparation : Linearize an arabinose-inducible expression vector (e.g., pMQ125) using a suitable restriction enzyme.[1]

-

Cloning : Clone the amplified swrW ORF into the linearized vector. Yeast in vivo recombineering is a suitable method.[1]

-

Transformation : Transform the resulting plasmid (pswrW) into E. coli for plasmid propagation and then into the desired S. marcescens strain via conjugation or electroporation.

-

Expression : Culture the transformed S. marcescens in a suitable medium (e.g., LB broth) to the desired cell density. Induce the expression of swrW by adding arabinose to the medium. The optimal concentration of arabinose should be determined empirically.

-

Verification : Confirm the overexpression of this compound by analyzing the culture supernatant via HPLC.

Protocol 2: this compound Extraction and Quantification

This protocol provides a method for extracting and quantifying this compound from S. marcescens culture.

-

Culture Preparation : Grow S. marcescens in the desired liquid medium under optimal conditions.

-

Cell Removal : Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes).

-

Supernatant Extraction : Transfer the supernatant to a separating funnel. Extract the supernatant twice with an equal volume of ethyl acetate.[2]

-

Solvent Evaporation : Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator.

-

Sample Preparation for HPLC : Dissolve the dried residue in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

-

HPLC Analysis :

-

Column : C18 reverse-phase column.

-

Mobile Phase : An isocratic or gradient system of acetonitrile and water (with 0.1% trifluoroacetic acid) can be used. A starting point could be a gradient of 40-100% acetonitrile.

-

Flow Rate : 1 ml/min.

-

Detection : UV detector at 210 nm.

-

Quantification : Create a standard curve using purified this compound of known concentrations to quantify the amount in your samples.

-

Visualizations

Signaling Pathway for this compound Production

References

- 1. This compound is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel medium for the enhanced cell growth and production of prodigiosin from Serratia marcescens isolated from soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phcog.com [phcog.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound is a hemolytic factor produced by Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Serratia marcescens Cyclic AMP Receptor Protein Controls Transcription of EepR, a Novel Regulator of Antimicrobial Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low Serratamolide extraction efficiency from bacterial cultures.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low extraction efficiency of Serratamolide from bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which bacterial strains produce it?

A1: this compound, also known as Serrawettin W1, is a cyclic depsipeptide biosurfactant.[1][2] It is primarily produced by strains of Serratia, particularly Serratia marcescens.[1][3] The biosynthesis of this compound is dependent on the swrW gene.[1][2][3]

Q2: What are the key factors influencing this compound production in bacterial cultures?

A2: The production of secondary metabolites like this compound in Serratia is sensitive to various environmental and nutritional factors. Key factors include:

-

Media Composition: The availability of specific carbon and nitrogen sources, as well as inorganic phosphates and salts, can significantly impact yield.[4] Some studies have utilized casamino acids (CAA) broth to promote the production of secondary metabolites.[5]

-

Temperature: Serratia species can grow over a wide temperature range (5°C to 40°C), but the optimal temperature for secondary metabolite production may be lower than the optimal temperature for growth.[4][6] Enhanced production is often observed at lower temperatures.[4][6]

-

pH: The ideal pH for the growth of Serratia is between 5 and 9.[4][6][7] The pH of the culture medium should be monitored and maintained within this range for optimal production.

-

Aeration and Agitation: Sufficient aeration and agitation are crucial for the growth of these facultatively anaerobic bacteria and, consequently, for metabolite production.[4]

-

Growth Phase: Secondary metabolites are typically produced during the late growth phase (idiophase) when a key nutrient source becomes limited.[7]

Q3: Which solvents are recommended for this compound extraction?

A3: this compound is a lipopeptide and is soluble in organic solvents. Commonly used solvents for extraction from culture supernatants include ethyl acetate and acidified ethanol.[8] The choice of solvent will depend on the subsequent purification steps and the desired purity of the extract.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a common method for the detection and quantification of this compound.[1][2][9] For structural confirmation and more sensitive quantification, HPLC coupled with Mass Spectrometry (HPLC-MS or HPLC-MS/MS) is highly effective.[10][11][12][13][14] An authentic this compound standard is required for creating a calibration curve for absolute quantification.[12]

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during the production and extraction of this compound.

Problem 1: Low or No this compound Production by the Bacterial Culture

| Potential Cause | Recommended Solution |

| Suboptimal Culture Medium | Optimize the culture medium by testing different carbon and nitrogen sources. Consider using a medium known to induce secondary metabolite production, such as Casamino Acids (CAA) broth.[5] |

| Incorrect Incubation Temperature | Vary the incubation temperature. While Serratia grows well at 30-37°C, reducing the temperature (e.g., to 20-25°C) may enhance this compound production.[4][6] |

| Inappropriate Culture pH | Monitor the pH of the medium throughout the cultivation period and adjust if necessary to maintain it within the optimal range of 5-9.[4][6][7] |

| Insufficient Aeration | Ensure adequate aeration by using baffled flasks and optimizing the shaker speed (e.g., 180 rpm).[5] |

| Incorrect Harvest Time | Perform a time-course experiment to determine the optimal harvest time. This compound is a secondary metabolite, so peak production is expected in the late stationary phase.[7] |

| Strain Instability | Repeated subculturing can sometimes lead to a loss of secondary metabolite production. It is advisable to use a fresh culture from a frozen stock. |

Problem 2: Inefficient Extraction of this compound from Culture Supernatant

| Potential Cause | Recommended Solution |

| Inappropriate Solvent Choice | This compound is a lipopeptide. Use a moderately polar organic solvent like ethyl acetate for liquid-liquid extraction from the culture supernatant. Acidifying the supernatant prior to extraction can improve the recovery of acidic compounds. |

| Insufficient Mixing during Extraction | Ensure thorough mixing of the solvent and culture supernatant to maximize the transfer of this compound into the organic phase. Use a separatory funnel and invert it multiple times, releasing pressure frequently. |

| Emulsion Formation | Emulsions can form at the solvent-aqueous interface, trapping the product. To break emulsions, you can try adding a saturated NaCl solution, centrifuging the mixture, or passing it through a bed of celite. |

| Degradation of this compound | This compound, being a depsipeptide, can be susceptible to degradation at extreme pH values or high temperatures. Perform extractions at room temperature and avoid harsh conditions. |

Quantitative Data Summary: Solvent Polarity and Extraction Efficiency

The following table provides a general guide to the efficiency of different solvents for extracting lipopeptides like this compound. The efficiency is dependent on the specific conditions and the complexity of the mixture.

| Solvent | Polarity Index | Typical Extraction Efficiency for Lipopeptides | Notes |

| Hexane | 0.1 | Low | Too non-polar; may not efficiently extract the peptide backbone. |

| Ethyl Acetate | 4.4 | High | Good balance of polarity for extracting lipopeptides. A commonly used solvent.[8] |

| Chloroform | 4.1 | High | Effective, but carries health and safety concerns. |

| Butanol | 4.0 | Moderate to High | Can be effective but may also extract more water-soluble impurities. |

| Ethanol | 4.3 | Moderate | Tends to be miscible with water, making it less suitable for liquid-liquid extraction from aqueous culture media unless the sample is dried first. |

| Methanol | 5.1 | Moderate | Similar to ethanol, it is highly miscible with water. Often used for extraction from cell biomass rather than supernatant. |

Experimental Protocols

Standard Protocol for this compound Extraction

This protocol outlines a standard procedure for the extraction of this compound from a liquid culture of Serratia marcescens.

1. Culture Growth: a. Inoculate a suitable production medium (e.g., Luria-Bertani or Casamino Acids broth) with a fresh colony of Serratia marcescens.[1][5] b. Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking (e.g., 180 rpm) for 24-48 hours, or until the late stationary phase is reached.[1][5]

2. Preparation of Supernatant: a. Transfer the culture to centrifuge tubes. b. Centrifuge at a high speed (e.g., 6000 x g) for 20 minutes at 4°C to pellet the bacterial cells.[15] c. Carefully decant the supernatant into a clean flask. This supernatant contains the secreted this compound.

3. Liquid-Liquid Extraction: a. Transfer the supernatant to a separatory funnel of an appropriate size. b. Add an equal volume of ethyl acetate to the separatory funnel. c. Stopper the funnel and shake vigorously for 2 minutes, periodically inverting the funnel and opening the stopcock to release pressure. d. Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing this compound. e. Drain the lower aqueous layer. f. Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery. g. Combine the organic extracts.

4. Drying and Concentration: a. Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water. b. Filter off the sodium sulfate. c. Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

5. Quantification and Analysis: a. Redissolve the crude extract in a suitable solvent (e.g., methanol or DMSO) for analysis.[1] b. Analyze the extract using HPLC or HPLC-MS/MS for the identification and quantification of this compound.[1][2][9]

Visualizations

Troubleshooting Workflow for Low this compound Yield

Caption: A flowchart for troubleshooting low this compound yield.

This compound Extraction and Analysis Workflow

Caption: Workflow for this compound extraction and analysis.

References

- 1. This compound is a Hemolytic Factor Produced by Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. The Role of Serratomolide-like Amino Lipids Produced by Bacteria of Genus Serratia in Nematicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. onlinescientificresearch.com [onlinescientificresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound is a Hemolytic Factor Produced by Serratia marcescens | PLOS One [journals.plos.org]

- 10. vliz.be [vliz.be]

- 11. rsc.org [rsc.org]

- 12. Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 14. dovepress.com [dovepress.com]

- 15. primescholars.com [primescholars.com]

Navigating Serratamolide Bioactivity: A Technical Support Hub

FOR IMMEDIATE RELEASE

A new technical support center has been launched to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in Serratamolide bioactivity assays. This hub offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to enhance the reproducibility and reliability of experimental results.

This compound, a cyclodepsipeptide with promising anticancer, anti-inflammatory, and hemolytic properties, has been the subject of numerous studies. However, inconsistencies in reported bioactivity can pose significant challenges to research and development efforts. This technical support center aims to address these challenges directly by providing clear, actionable guidance.

Key Features of the Technical Support Center:

-

Troubleshooting Guides: A series of question-and-answer-based guides to help users identify and resolve common issues encountered during this compound bioactivity assays.

-

Frequently Asked Questions (FAQs): Quick answers to common questions regarding this compound's properties and assay methodologies.

-

Quantitative Data Summaries: Clearly structured tables presenting quantitative data, such as IC50 values and cytotoxicity percentages, from various studies to allow for easy comparison and to highlight the extent of reported variability.

-

Detailed Experimental Protocols: Step-by-step methodologies for key bioactivity assays, including hemolysis, MTT, and Alamar Blue assays.

-

Visualized Pathways and Workflows: Diagrams created using Graphviz to illustrate signaling pathways, experimental workflows, and logical relationships, providing a clear visual aid for complex processes.

Quantitative Data Summary

Variability in the reported bioactivity of this compound can be attributed to differences in experimental conditions, including the specific cell line used, assay methodology, and purity of the compound. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 5.6 | [1] |

| MDA-MB-231 | Breast Cancer | 7.2 | [1] |

| T-47D | Breast Cancer | 11.5 | [1] |

| Jurkat | T-cell Leukemia | Not specified | [2] |

| B-CLL | B-cell Chronic Lymphocytic Leukemia | Not specified | [2] |

Table 2: Cytotoxicity of this compound in Epithelial Cell Lines

| Cell Line | Cell Type | Concentration (µg/mL) | % Cytotoxicity | Reference |

| A549 | Human Airway Epithelial | 50 | 88.0 ± 2.5 | [2] |

| HCLE | Human Corneal Limbal Epithelial | 50 | 95.4 ± 4.0 | [2] |

| A549 | Human Airway Epithelial | > 12.5 | Dose-dependent | [2] |

| HCLE | Human Corneal Limbal Epithelial | > 12.5 | Dose-dependent | [2] |

Experimental Protocols

Standardized protocols are essential for minimizing variability in experimental results. The following are detailed methodologies for common this compound bioactivity assays.

Quantitative Hemolysis Assay

This protocol is adapted from methodologies used to assess the hemolytic activity of this compound.[2][3][4]

Materials:

-

Fresh red blood cells (RBCs) (e.g., from sheep or mouse)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

DMSO (vehicle control)

-

Sterile deionized water (positive control for 100% lysis)

-

Microcentrifuge tubes

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare RBC Suspension:

-

Wash fresh RBCs three times with cold PBS by centrifugation (e.g., 500 x g for 5 minutes) and aspiration of the supernatant.

-

Resuspend the RBC pellet in PBS to a final concentration of approximately 2x10^5 cells/mL.

-

-

Assay Setup:

-

In microcentrifuge tubes, mix 70 µL of the RBC suspension with 50 µL of varying concentrations of this compound (diluted in PBS from the stock solution).

-

Prepare a vehicle control with 70 µL of RBC suspension and 50 µL of DMSO diluted in PBS to the same final concentration as in the experimental wells.

-

Prepare a positive control for 100% hemolysis by mixing 70 µL of RBC suspension with 50 µL of sterile deionized water.

-

Prepare a negative control (baseline) with 70 µL of RBC suspension and 50 µL of PBS.

-

-

Incubation:

-

Incubate the tubes for a specified time (e.g., 7 minutes to 1 hour) at 37°C. Incubation time may need to be optimized.

-

-

Centrifugation:

-

Centrifuge the tubes at 500 x g for 1-5 minutes to pellet intact RBCs.

-

-

Measurement:

-

Carefully transfer 100 µL of the supernatant from each tube to a 96-well microplate.

-

Measure the absorbance of the supernatant at 405 nm or 577 nm using a microplate reader. A reference wavelength of 655 nm can be used to correct for background.

-

-

Calculation of % Hemolysis:

-

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. The following is a general protocol that should be optimized for specific cell lines and experimental conditions.[5][6][7][8]

Materials:

-

Cells in culture

-

96-well plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization.

-

-

Measurement:

-

Measure the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot a dose-response curve to determine the IC50 value.

-

Alamar Blue (Resazurin) Cell Viability Assay

The Alamar Blue assay is a fluorescent/colorimetric assay that is less prone to interference from natural products than the MTT assay.[1][2][9][10][11]

Materials:

-

Cells in culture

-

96-well plates (opaque-walled for fluorescence)

-

This compound stock solution

-

Complete cell culture medium

-

Alamar Blue reagent

-

Fluorescence or absorbance microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Alamar Blue Addition:

-

Add Alamar Blue reagent to each well, typically 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

-

-

Incubation:

-

Incubate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized for the specific cell line.

-

-

Measurement:

-

Fluorescence: Measure fluorescence with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.

-

Absorbance: Measure absorbance at 570 nm with a reference wavelength of 600 nm.

-

-

Data Analysis:

-

Calculate cell viability based on the fluorescence or absorbance readings relative to the vehicle-treated control.

-

Plot a dose-response curve to determine the IC50 value.

-

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Why do I see significant variability in the IC50 values of this compound reported in the literature? A1: Variability in IC50 values can arise from several factors, including:

-

Cell Line Differences: Different cancer cell lines have varying sensitivities to cytotoxic agents.

-

Assay Type: The choice of viability assay (e.g., MTT vs. Alamar Blue) can influence results, as some compounds interfere with the assay chemistry.

-

Experimental Conditions: Differences in cell seeding density, compound incubation time, and solvent concentration can all impact the final IC50 value.

-

Purity of this compound: The purity of the this compound used can affect its potency.

Q2: My MTT assay results show high background absorbance. What could be the cause? A2: High background in an MTT assay can be due to:

-

Contamination: Microbial contamination of the culture medium can reduce MTT.

-

Reagent Degradation: The MTT solution may have degraded due to exposure to light or improper storage.

-

Compound Interference: this compound, as a natural product, may have reducing properties that can convert MTT to formazan non-enzymatically.[12] Include a "compound only" control (no cells) to check for this.

-